Product packaging for Diphenpipenol(Cat. No.:CAS No. 83374-54-3)

Diphenpipenol

Cat. No.: B12641642
CAS No.: 83374-54-3
M. Wt: 388.5 g/mol
InChI Key: ILCZMFSACNEMGK-UHFFFAOYSA-N
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Description

Diphenpipenol is a potent synthetic opioid analgesic compound originally developed in the 1970s by Dainippon Pharmaceutical Co. . It is a 1-substituted-4-(1,2-diphenylethyl)piperazine derivative, structurally related to other research compounds like MT-45 and AD-1211 . Pharmacological studies indicate that the more active (S)-enantiomer of this compound demonstrates high potency, with animal behavioral studies showing an analgesic effect approximately 105 times that of morphine . This places its potency in a similar range to fentanyl analogues, making it a significant subject of interest in opioid research . Its primary research value lies in the study of its binding affinity to the μ-opioid receptor (MOR) and its subsequent effects, which include profound respiratory depression, sedation, and other classic opioid side effects . As an emerging non-fentanyl-derived synthetic opioid, it is of critical importance in forensic toxicology for the identification and understanding of novel psychoactive substances (NPS) circulating in illicit markets . Analysis of seized materials sold online as this compound has revealed that they sometimes contain structural isomers with much weaker opioid activity, highlighting the need for reliable analytical standards . This product is supplied strictly for Research Use Only (RUO) and is intended for applications such as forensic analysis, metabolic study, and pharmacological investigation in controlled laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H28N2O2 B12641642 Diphenpipenol CAS No. 83374-54-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83374-54-3

Molecular Formula

C25H28N2O2

Molecular Weight

388.5 g/mol

IUPAC Name

3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylethyl]phenol

InChI

InChI=1S/C25H28N2O2/c1-29-25-13-6-5-12-23(25)26-14-16-27(17-15-26)24(21-9-3-2-4-10-21)19-20-8-7-11-22(28)18-20/h2-13,18,24,28H,14-17,19H2,1H3

InChI Key

ILCZMFSACNEMGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(CC3=CC(=CC=C3)O)C4=CC=CC=C4

Origin of Product

United States

Synthesis and Advanced Chemical Characterization Methodologies

Synthetic Pathways and Methodological Advancements for Diphenpipenol and its Analogues

The synthesis of this compound and related 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives involves established chemical reactions. One common pathway involves the reaction of N,N-bis(2-chloroethyl)-1,2-diphenylethylamine with primary amines to yield the desired N1-substituted piperazine (B1678402) derivatives. researchgate.net An alternative approach includes the reaction of 1,2-diphenylethylamine (B1359920) with N-substituted 2,2'-dichlorodiethylamine. researchgate.net

These general methods allow for the creation of a series of analogues by varying the substituent on the piperazine nitrogen. For instance, the synthesis of the related compound MT-45, which is 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine, follows these principles. researchgate.netwikipedia.org The development of these synthetic routes was part of broader research into structure-activity relationships within this class of compounds. acs.org

Investigation of Isomerism and Stereochemical Synthesis

A crucial aspect of this compound's chemistry is its stereoisomerism. The molecule contains a chiral center, leading to the existence of two enantiomers, (S) and (R). Research has demonstrated that the biological activity resides almost entirely in the (S)-enantiomer. wikipedia.orgresearchgate.net Studies on its analogues revealed that the (S)-(+)-enantiomers are significantly more potent analgesics than their corresponding R-(-) counterparts. researchgate.net Specifically, the (S)-enantiomer of this compound is reported to be approximately 105 times more potent than morphine in animal studies. wikipedia.orgresearchgate.net

The stereochemical synthesis and resolution of these compounds are therefore of significant scientific interest. For a related 1-cyclohexyl derivative, the racemate was successfully resolved into its optical isomers using (+)- or (-)-2'-nitrotartranilic acid. The absolute configuration of the more potent enantiomer was determined to be 'S' through synthesis and optical rotatory dispersion measurements. researchgate.net This highlights a recurring theme in this chemical family: the stereochemistry profoundly influences the compound's activity, a stark contrast to the stere-activity relationship observed in morphine-related compounds. researchgate.net

It is also noteworthy that a product sold online under the name 'this compound' was found to be a structural isomer, (2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,2-diphenylethanol), rather than the expected (3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylethyl]phenol). researchgate.netnih.govugent.be This discovery underscores the importance of rigorous analytical characterization to confirm the identity and isomeric purity of such compounds.

Comprehensive Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

A combination of advanced analytical techniques is essential for the unambiguous identification, structural elucidation, and purity assessment of this compound and its isomers.

Mass spectrometry provides critical information regarding the molecular weight and fragmentation patterns of a compound, aiding in its identification.

LC-QTOF-MS is a high-resolution mass spectrometry technique that provides highly accurate mass measurements. This technique was pivotal in the analysis of the mislabeled 'this compound' sample. researchgate.netnih.gov It identified an exact mass for the protonated molecule [M+H]⁺ at m/z 389.2264. ugent.beoup.com Furthermore, the analysis revealed two prominent fragment ions at m/z 91.0567 and m/z 150.0937, which were not previously reported in literature for related MT-45 derivatives, providing a unique fragmentation signature for the identified isomer. researchgate.netnih.govugent.be

Table 1: LC-QTOF-MS Data for this compound Structural Isomer

ParameterObserved ValueReference
Protonated Molecule [M+H]⁺ m/z 389.2264 researchgate.netnih.govugent.be
Prominent Fragment Ion 1 m/z 91.0567 researchgate.netnih.govugent.be
Prominent Fragment Ion 2 m/z 150.0937 researchgate.netnih.govugent.be

Gas Chromatography-Mass Spectrometry (GC-MS) is another fundamental technique used for the separation and identification of volatile and semi-volatile compounds. The chemical characterization of the this compound isomer was finalized, in part, by GC-MS analysis. researchgate.netresearchgate.netnih.gov This technique complements LC-MS data and is routinely used in the comprehensive analytical workflow for the identification of new psychoactive substances and their analogues. researchgate.netugent.be

Mass Spectrometry (MS) Techniques

Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This method is crucial for the definitive identification and quantification of novel psychoactive substances (NPS) like this compound, especially in complex matrices.

In the analysis of this compound and its analogs, LC-MS/MS provides high specificity and sensitivity. The process involves introducing a sample into the LC system, where individual components are separated. The eluent is then directed into the mass spectrometer. In the first stage (MS1), precursor ions of the target analyte are selected. These ions are then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage (MS2). This process, often performed using a multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer, allows for highly selective detection. bluthbio.com The selection of specific precursor-to-product ion transitions provides a high degree of confidence in the identification of the target compound. For related opioid compounds, quantitative analysis has been successfully performed using LC-MS/MS, demonstrating its suitability for forensic toxicology screening and clinical analysis. researchgate.netd-nb.info

Chromatographic Separation Methods

Chromatographic methods are fundamental to the analysis of chemical compounds, enabling their separation from complex mixtures for subsequent identification and quantification. For a compound like this compound, both high-performance and ultra-high-performance liquid chromatography are indispensable tools.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a robust and widely used technique for the analysis of NPS. researchgate.net This method separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. The Diode Array Detector then measures the absorbance of the eluting compounds over a range of wavelengths simultaneously, generating a three-dimensional plot of absorbance, wavelength, and time.

For this compound and its structural isomers, HPLC-DAD allows for differentiation based on their unique retention times and UV absorption spectra. researchgate.netscilit.com While not as definitive as mass spectrometry for structural elucidation, it serves as an excellent screening and quality control tool. longdom.org The ability to compare both the retention time and the full UV-Vis spectrum of an unknown peak to a reference standard provides a good level of confidence in identification. ugent.be In the characterization of a sample purported to be this compound, HPLC-DAD was one of the key analytical techniques used to finalize the chemical profile of the substance. nih.gov

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS)

UHPLC-QTOF-MS represents a significant advancement in analytical chemistry, combining the enhanced separation efficiency and speed of UHPLC with the high-resolution and high mass accuracy capabilities of a QTOF mass spectrometer. nih.govrsc.org UHPLC systems use columns with smaller particle sizes (<2 µm), which results in sharper peaks and better resolution compared to traditional HPLC.

This technique has been instrumental in the characterization of this compound and its isomers. nih.gov In one key study, a sample sold as 'this compound' was analyzed using liquid chromatography-time-of-flight mass spectrometry. nih.gov The QTOF-MS analysis determined an exact mass for the protonated molecule ([M+H]⁺) of m/z 389.2264. researchgate.netnih.gov Furthermore, it identified two prominent fragment ions at m/z 91.0567 and m/z 150.0937, which were crucial for distinguishing it from other related MT-45 derivatives. researchgate.netnih.gov The high mass accuracy of QTOF-MS allows for the determination of elemental composition, providing powerful data for the identification of unknown compounds and their metabolites. researchgate.netresearchgate.net

Table 1: High-Resolution Mass Spectrometry Data for this compound Isomer

ParameterObserved Value (m/z)Ion Type
Exact Mass389.2264[M+H]⁺
Fragment Ion 191.0567Fragment
Fragment Ion 2150.0937Fragment

Data sourced from a study on a structural isomer of this compound. researchgate.netnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Molecular Fingerprinting

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the types of chemical bonds in a molecule, thereby providing a "molecular fingerprint." upi.edu

The FT-IR spectrum of a compound is unique and can be used for identification by comparing the spectrum of an unknown substance with a library of known compounds. quadram.ac.uk In the context of this compound, FT-IR analysis was part of the comprehensive chemical characterization used to confirm the identity of a sample, alongside GC-MS and HPLC-DAD. researchgate.netresearchgate.netnih.gov The spectrum reveals the presence of specific functional groups within the molecule. For organic molecules, characteristic absorption bands in the range of 4000 to 400 cm⁻¹ can indicate the presence of O-H, N-H, C-H, C=O, and C-O bonds, among others. upi.edu This molecular fingerprinting is essential for distinguishing between structural isomers, which may have very similar properties in other analytical techniques. researchgate.net

Preclinical Pharmacology and Receptor Interaction Research

Opioid Receptor Binding and Activation Mechanisms of Diphenpipenol

Mu-Opioid Receptor (MOR) Agonism and Efficacy Studies

This compound is a potent agonist at the mu-opioid receptor (MOR). nih.gov Its activity is highly dependent on its stereochemistry. Research into a series of related compounds revealed that the (S)-(+) enantiomers possess significantly stronger analgesic activity than their corresponding (R)-(-) enantiomers. nih.gov Specifically, the (S) enantiomer of this compound is reported to have an analgesic potency approximately 105 times that of morphine in animal studies, placing it in a similar potency range as fentanyl. nih.govnih.gov This high potency is attributed to its strong agonist activity at the MOR, which is the primary receptor responsible for the analgesic effects of most opioids. painphysicianjournal.com

Investigation of Kappa-Opioid Receptor (KOR) and Delta-Opioid Receptor (DOR) Interactions

Detailed information on this compound's direct binding affinity and functional activity at the kappa-opioid receptor (KOR) and delta-opioid receptor (DOR) is limited in publicly available research. However, studies on its close structural analogue, MT-45, show that MT-45 has considerably lower affinity for both KOR and DOR compared to its affinity for the MOR. drugsandalcohol.ie This suggests that compounds in the 1-substituted-4-(1,2-diphenylethyl)piperazine series, including this compound, may exhibit a selective agonist profile for the mu-opioid receptor. drugsandalcohol.iefrontiersin.org The endogenous ligands for KOR are typically dynorphins, while enkephalins are the preferred endogenous ligands for DOR. guidetopharmacology.orgwisc.edu

G Protein-Coupled Receptor (GPCR) Signaling Pathway Analysis (e.g., β-arrestin2/mini-Gi recruitment assays)

Opioid receptors, including the MOR, are G protein-coupled receptors (GPCRs). nih.gov Upon activation by an agonist, they trigger intracellular signaling cascades. Two key pathways are the G protein pathway, associated with analgesia, and the β-arrestin pathway, which is involved in receptor desensitization and has been linked to some adverse effects. mdpi.comnih.gov

Modern in vitro functional assays, such as β-arrestin2 and mini-Gi recruitment assays, are used to quantify the activation of these distinct pathways. core.ac.ukugent.benih.govbiorxiv.org These assays measure the recruitment of either the mini-Gi protein (a component of the G protein pathway) or β-arrestin 2 to the activated receptor. nih.govcore.ac.uk

While these techniques have been applied to a wide range of novel synthetic opioids, specific data for this compound is not available. core.ac.ukresearchgate.net However, a structural isomer of this compound, (2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,2-diphenylethanol), which was mis-sold online as this compound, was evaluated using these assays and showed substantially weaker opioid activity. core.ac.uk

Exploration of Biased Agonism Profiles

Biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. mdpi.comnih.gov For opioid research, there is significant interest in developing G protein-biased agonists, which could theoretically provide analgesia with a reduced side-effect profile by minimizing β-arrestin recruitment. mdpi.comcancer.gov

The potential for biased agonism is often evaluated by comparing the efficacy (Emax) and potency (EC50) of a compound in both G protein (e.g., mini-Gi) and β-arrestin recruitment assays. core.ac.ukugent.be A systematic study of 11 non-fentanyl novel synthetic opioids, which included the aforementioned structural isomer of this compound, found that none of the evaluated compounds displayed statistically significant biased agonism at the mu-opioid receptor when compared with the reference agonist hydromorphone. core.ac.ukresearchgate.net This suggests that, at least for the compounds tested in that panel, the activation of both pathways was relatively balanced. core.ac.uk

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Influence of Structural Modifications on Opioid Receptor Affinity and Potency

The analgesic activity of the 1-substituted-4-(1,2-diphenylethyl)piperazine class of compounds is highly sensitive to structural modifications. nih.govnih.gov Research conducted by Natsuka et al. provides key insights into the structure-activity relationships (SAR) of this chemical family. nih.gov

Stereochemistry: As noted, stereochemistry is a critical determinant of potency. For this compound and its analogues, the (S)-(+) enantiomers consistently demonstrate much higher analgesic activity than the R-(-) enantiomers. nih.gov

Substituents on the Phenyl Rings: The presence and position of substituents on the phenyl groups of the 1,2-diphenylethyl moiety significantly impact activity. The most active compounds in the series possess a hydroxyl group at the meta-position of one of the phenyl rings. nih.gov This feature is present in this compound. This is noteworthy as morphine also has a phenolic hydroxyl group, although its position relative to the aminoethyl moiety is different. nih.gov

Substituents on the Piperazine (B1678402) Ring: Modifications to the substituent on the first nitrogen of the piperazine ring also modulate activity. A study of 1-cycloalkyl-4-(1,2-diphenylethyl)piperazines found that compounds with a m-hydroxyl group on a phenyl ring were 23 to 56 times more potent than their parent compounds lacking this feature. nih.gov

The following table summarizes SAR data for a series of (S)-(+)-1-[2-(3-hydroxyphenyl)-1-phenylethyl]-4-substituted piperazine derivatives, demonstrating the impact of different substituents on analgesic potency relative to morphine. nih.gov

CompoundSubstituent (R)Analgesic Activity (Morphine = 1)
(S)-(+)-5 Methyl11.2
(S)-(+)-7 Propyl59.4
(S)-(+)-9 2-Methoxyethyl61.6
(S)-(+)-10 2-Phenylethyl105.0
(S)-(+)-15 2-Furfuryl14.1
(S)-(+)-16 2-Thenyl21.0
(S)-(+)-17 Cyclohexylmethyl56.4
(S)-(+)-18 Benzyl31.8

This table is based on data from Natsuka K, et al. (1987), J Med Chem. nih.gov

Stereospecificity of Pharmacological Effects

A crucial aspect of this compound's pharmacology is the stereospecificity of its effects, a common feature among chiral drugs. Research has consistently shown that the pharmacological activity resides almost exclusively in one of the enantiomers.

Studies on related 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives have revealed that the (S)-(+)-enantiomers exhibit significantly stronger analgesic activity than their corresponding (R)-(-)-enantiomers. researchgate.net In the case of this compound, the (S)-enantiomer is reported to be approximately 105 times more potent than morphine in animal studies, highlighting a pronounced stereoselective difference in its opioid receptor interactions. wikipedia.orgresearchgate.net This is in contrast to the stereochemical-activity relationship observed in morphine and its derivatives. researchgate.net

Comparative SAR Analysis with Related 1-substituted-4-(1,2-diphenylethyl)piperazine Derivatives

Structure-activity relationship (SAR) studies provide valuable context for understanding the pharmacological properties of this compound in relation to its analogs, such as MT-45 and AD-1211. These compounds all share the 1-substituted-4-(1,2-diphenylethyl)piperazine core structure. wikipedia.orgservice.gov.ukresearchgate.net

MT-45, another compound in this class, has a potency comparable to morphine. researchgate.net However, modifications to the chemical structure, as seen in this compound and AD-1211, have led to significant increases in analgesic potency. The (S)-enantiomers of both this compound and AD-1211 are substantially more potent than MT-45. researchgate.net These findings underscore the importance of specific structural features in determining the analgesic efficacy of this class of opioids.

Table 1: Comparative Analgesic Potency of Related Compounds

CompoundEnantiomerAnalgesic Potency (Relative to Morphine)
This compound(S)-(+)~105x
AD-1211(S)-(+)15x
MT-45Racemic~0.8x

This table is based on data from animal studies and provides an approximate comparison of analgesic potencies. wikipedia.orgresearchgate.netresearchgate.netwikipedia.org

In Vitro Pharmacological Characterization Methodologies

To elucidate the mechanisms underlying this compound's effects at the molecular level, researchers employ various in vitro techniques. These methods allow for a detailed examination of the drug's interaction with its target receptors.

Cell-Based Functional Assays for Receptor Activation

Cell-based functional assays are instrumental in determining how a compound like this compound activates opioid receptors. core.ac.ukresearchgate.net These assays typically use cell lines that have been genetically engineered to express specific opioid receptors, such as the μ-opioid receptor (MOR). researchgate.netcore.ac.uk

One common approach involves monitoring the recruitment of intracellular signaling proteins, like β-arrestin 2, upon receptor activation. core.ac.uk The activation of the receptor by an agonist triggers a conformational change that promotes the binding of β-arrestin 2. This interaction can be measured, often using techniques like split-luciferase complementation assays, to quantify the potency and efficacy of the compound. researchgate.netcore.ac.uk Such assays have been successfully used to characterize the functional activity of a wide range of opioids. core.ac.uk

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a cornerstone for determining the affinity of a drug for its receptor. giffordbioscience.comnih.govoncodesign-services.com This technique involves using a radioactively labeled form of a ligand (a molecule that binds to a receptor) to quantify the binding of an unlabeled compound, such as this compound, to the target receptor. giffordbioscience.comoncodesign-services.com

In a typical competitive binding assay, a fixed concentration of a radioligand with known affinity for the opioid receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. giffordbioscience.comoncodesign-services.com By measuring the displacement of the radioligand, researchers can determine the inhibitory concentration 50 (IC50) of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand. giffordbioscience.comnih.gov This value can then be used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the compound for the receptor. giffordbioscience.com These assays are considered the gold standard for their robustness and sensitivity in measuring ligand-receptor interactions. giffordbioscience.com

In Silico Modeling and Computational Chemistry in this compound Research

In recent years, computational methods have become increasingly important in drug research, providing valuable insights that complement experimental data.

Receptor-Ligand Docking and Molecular Dynamics Simulations

Receptor-ligand docking is a computational technique used to predict the preferred binding orientation of a small molecule, like this compound, to its target receptor. nih.govwikipedia.org This method utilizes the three-dimensional structures of both the ligand and the receptor to model their interaction and estimate the binding affinity. nih.gov Docking simulations can help to identify key amino acid residues within the receptor's binding pocket that are crucial for the interaction with the ligand. scielo.org.mx

Molecular dynamics (MD) simulations build upon the static picture provided by docking by simulating the movement of atoms in the receptor-ligand complex over time. nih.govfrontiersin.org These simulations provide a dynamic view of the binding process and can reveal conformational changes in the receptor that are induced by ligand binding. nih.govrsc.org For opioid receptors, MD simulations have been instrumental in understanding aspects such as ligand binding pathways, the dynamics of receptor activation, and the influence of allosteric modulators. nih.govfrontiersin.org By applying these in silico approaches to this compound, researchers can gain a deeper understanding of the molecular determinants of its high potency and stereoselectivity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational and mathematical methodology used to establish a relationship between the chemical structure of a compound and its biological activity. amazon.comnih.gov In the context of drug discovery, QSAR models are instrumental in predicting the activity of new chemical entities, optimizing lead compounds, and understanding the molecular properties that govern their pharmacological effects. For this compound and related synthetic opioids, QSAR studies, along with broader structure-activity relationship (SAR) research, have been crucial in elucidating the structural features that determine their potent interaction with opioid receptors.

Research into the SAR of 1-substituted-4-(1,2-diphenylethyl)piperazine derivatives, the chemical class to which this compound belongs, has identified key structural components that modulate analgesic activity. This compound, invented in the 1970s by Dainippon Pharmaceutical Co., is a potent opioid analgesic. wikipedia.org It is chemically related to compounds like MT-45 and AD-1211. wikipedia.org

Studies on a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives revealed critical insights into their narcotic agonist and antagonist activities. The nature of the substituent at the 1-position of the piperazine ring plays a significant role in determining the compound's potency and efficacy. For this compound, the (S)-enantiomer is noted to be substantially more active, being approximately 105 times more potent than morphine in animal studies. wikipedia.org This highlights the stereoselectivity of its interaction with opioid receptors.

The broader class of diarylethylamines, which includes this compound, is known for a range of pharmacological activities, including opioid, stimulant, and dissociative effects. reddit.com SAR studies on this class have shown that substitutions on the aromatic rings and modifications of the amine group can drastically alter the pharmacological profile. reddit.com For instance, in related 4,4-diphenylpiperidine (B1608142) derivatives, modifications such as substituting the carbon at position 4 with silicon can lead to increased lipophilicity and, in some cases, higher receptor affinity. nih.gov

In the specific case of the 1-substituted-4-(1,2-diphenylethyl)piperazine series, research has demonstrated that the presence and position of hydroxyl groups on the phenyl rings, as seen in this compound, are important for opioid receptor interaction. The structural arrangement of the two phenyl groups relative to the piperazine core is also a critical determinant of activity. The analgesic activity of these compounds is primarily mediated through their interaction with opioid receptors, particularly the mu (μ)-opioid receptor. researchgate.netresearchgate.net

The following table summarizes the key structural elements and their influence on the activity of this compound and related compounds, based on available SAR research.

Compound/SeriesStructural FeatureEffect on Activity
This compound (S)-enantiomerSignificantly more potent (approx. 105x morphine) than the (R)-enantiomer, indicating stereospecific receptor binding. wikipedia.org
1-Substituted-4-(1,2-diphenylethyl)piperazines Substituent at the 1-position of the piperazine ringModulates potency and can shift the activity profile between agonist and antagonist.
Diarylethylamines Substitutions on the aromatic ringsCan significantly alter pharmacological effects, leading to opioid, stimulant, or dissociative properties. reddit.com
4,4-Diphenylpiperidine Analogues Substitution of carbon with silicon at the 4-positionIncreases lipophilicity and can enhance receptor affinity for opioid and other receptors. nih.gov
This compound Isomer Altered position of the hydroxyl group on the phenyl ringA structural isomer sold as this compound was found to have much weaker opioid activity, highlighting the importance of substituent placement. wikipedia.org

Preclinical Metabolism Research and Pharmacokinetics Studies

In Vitro Metabolic Pathways and Metabolite Identification (e.g., Human Liver Microsome Incubations)

In vitro studies using human liver microsomes are a standard method for investigating the Phase I metabolic pathways of new chemical entities. nih.gov This model is enriched with cytochrome P450 (CYP) enzymes, which are responsible for the majority of oxidative drug metabolism. thermofisher.comnih.gov

Research on the structural isomer of diphenpipenol, (2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,2-diphenylethanol), identified four metabolites following incubation with human liver microsomes. researchgate.netresearchgate.net The primary metabolic transformation observed was hydroxylation. researchgate.net This process involves the addition of a hydroxyl (-OH) group to the parent molecule, a common pathway for making compounds more water-soluble and easier to excrete. The specific locations of hydroxylation on the isomer molecule were not detailed in the available literature.

The table below summarizes the identified metabolites for the this compound isomer based on the described metabolic pathway.

Table 1: Metabolites of this compound Isomer Identified in Human Liver Microsome Studies

Parent Compound Metabolic Pathway Number of Metabolites Identified Metabolite Description

This table is based on findings reported for a structural isomer of this compound.

Comparative Metabolic Profiles with Related Opioid Analogues

The metabolic profile of the this compound isomer shows both similarities and differences when compared to related opioid analogues, such as MT-45 and other synthetic opioids.

MT-45: This compound is structurally related to this compound. wikipedia.org Its metabolism has been studied more extensively and follows more complex pathways than the simple hydroxylation reported for the this compound isomer. In vitro and in vivo studies of MT-45 identified N-dealkylation, hydroxylation, and subsequent Phase II glucuronidation as the main metabolic routes. researchgate.netresearchgate.net Hydroxylated MT-45 was a major metabolite in vitro, but unlike the this compound isomer, N-dealkylation also played a significant role. researchgate.net

Fentanyl Analogues: The metabolism of fentanyl and its numerous analogues is well-documented and typically extensive. nih.gov Common pathways include N-dealkylation, hydrolysis of the amide linkage, and hydroxylation of various parts of the molecule, followed by conjugation. nih.gov For instance, alfentanil, a fentanyl derivative, undergoes extensive hepatic metabolism primarily by the CYP3A4 enzyme. nih.gov This contrasts with the currently understood, more limited metabolism of the this compound isomer.

Tramadol: Tramadol, another synthetic analgesic, undergoes metabolism via multiple pathways, including O- and N-demethylation and cyclohexyl oxidation, followed by conjugation with glucuronic acid or sulfate. nih.gov This demonstrates a greater variety of metabolic transformations compared to the reported findings for the this compound isomer.

The following table provides a comparative overview of the metabolic pathways for the this compound isomer and other selected opioid analogues.

Table 2: Comparative Metabolic Pathways of this compound Isomer and Other Opioid Analogues

Compound Primary Metabolic Pathways
This compound Isomer Hydroxylation researchgate.net
MT-45 N-dealkylation, Hydroxylation, Glucuronidation researchgate.net
Fentanyl N-dealkylation, Hydrolysis, Hydroxylation nih.gov

| Tramadol | O-demethylation, N-demethylation, Cyclohexyl oxidation, Conjugation nih.gov |

Compound Index

Research on Analogues and Derivatives of Diphenpipenol

Design and Synthesis of Novel 1-substituted-4-(1,2-diphenylethyl)piperazine Derivatives

The synthesis of 1-substituted-4-(1,2-diphenylethyl)piperazine derivatives has been a subject of medicinal chemistry research, aiming to understand their structure-activity relationships. nih.govacs.org A general method for preparing these compounds involves the reaction of N,N-bis(2-chloroethyl)-1,2-diphenylethylamine with ammonia (B1221849) or primary amines to yield N-(1,2-diphenylethyl)piperazine and its N1-substituted derivatives, respectively. nih.gov An alternative pathway includes the reaction of 1,2-diphenylethylamine (B1359920) with N-substituted 2,2'-dichlorodiethylamine. nih.gov

Further studies describe the synthesis of racemates and enantiomers of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives to investigate their analgesic activities. nih.govresearchgate.net The synthesis of specific derivatives, such as those with a cyclohexyl group, has also been detailed. nih.govontosight.ai For instance, the 1-cyclohexyl derivative can be resolved into its optical isomers using (+)- or (-)-2'-nitrotartranilic acid. nih.gov The absolute S configuration of the more potent (+)-5 isomer was confirmed through synthesis and optical rotatory dispersion measurements. nih.gov

Pharmacological Characterization of Structural Isomers and Related Compounds

The pharmacological profile of this compound and its analogues is characterized by a notable enantioselectivity. nih.gov For many derivatives in the 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine series, the S-(+) enantiomers exhibit significantly stronger analgesic activity than their R-(-) counterparts. nih.govresearchgate.net The most potent compound identified in this series, (S)-(+)-10, was found to be 105 times more potent than morphine in animal studies. wikipedia.orgnih.gov This stereospecificity is considered uncommon when compared to morphine and its surrogates. nih.govresearchgate.net

A crucial finding in the study of these compounds is the activity of their structural isomers. Research has highlighted that a product sold online as "this compound" was, upon analysis, identified as a structural isomer, specifically (2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,2-diphenylethanol). researchgate.netnih.govugent.be This isomer demonstrated relatively low potency and efficacy in in vitro functional characterization assays. nih.govoup.com This contrasts sharply with the high potency reported for authentic this compound, which is 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylethyl]phenol. wikipedia.orgnih.gov The misidentification of the compound sold online underscores the irregularities in the unregulated market for new psychoactive substances. researchgate.netoup.com

The structure-activity relationship studies revealed that for certain derivatives, the erythro isomers are markedly more active than their threo counterparts. researchgate.net In the case of 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine, the more potent enantiomer, (S)-(+)-5, has the opposite configuration to that of (-)-morphine at the C-9 asymmetric center, suggesting it belongs to a new series of compounds with potent analgesic activity. nih.govresearchgate.net

Relationship and Comparative Studies with Other Non-Fentanyl Opioid Classes

This compound and its related compounds are part of a growing trend of non-fentanyl opioids appearing on the illicit drug market. researchgate.netoup.comresearchgate.net This trend is seen as a response to legislative controls placed on fentanyl and its analogues. researchgate.netcore.ac.uk These non-fentanyl synthetic opioids often originate from pharmaceutical research conducted decades ago, between the 1950s and 1970s, but were never commercialized as medicines. nih.gov

The 1-substituted-4-(1,2-diphenylethyl)piperazine class, which includes this compound and the related compound MT-45, is one of several families of non-fentanyl-derived synthetic opioids. nih.gov Other prominent classes include:

Benzamide and 2-phenylacetamide (B93265) opioids (U-series): Such as U-47700. nih.govnih.gov

Benzimidazole (B57391) opioids (Nitazenes): A highly potent class that includes compounds like isotonitazene. researchgate.netnih.govnih.gov

Comparative studies show significant differences in potency among these classes. While the structural isomer of this compound found on the market had low activity, authentic this compound's potency is reported to be similar to that of fentanyl. wikipedia.orgresearchgate.net In contrast, MT-45 has an analgesic potency roughly 0.8 times that of morphine. nih.gov The benzimidazole opioids, or nitazenes, are noted for being exceptionally potent, with some members being up to 500 times more potent than morphine. researchgate.netnih.gov These compounds, like this compound derivatives, typically act as full agonists at the mu-opioid receptor. nih.gov The re-emergence of these diverse and potent non-fentanyl opioid classes highlights the continuous evolution of the new psychoactive substances landscape. core.ac.uknih.gov

Exploration of Therapeutic Potential in Preclinical Research

Evaluation of Analgesic Efficacy in Preclinical Models

The primary goal of preclinical analgesic evaluation is to determine a compound's ability to reduce or eliminate pain responses in validated animal models. These models can simulate various types of pain, including acute thermal, mechanical, and inflammatory pain states, using methods such as the hot-plate and tail-flick tests. frontiersin.orgmdpi.com

Research into the 1-substituted-4-(1,2-diphenylethyl)piperazine series of compounds identified Diphenpipenol as the most potent analgesic within the group. wikipedia.org Specifically, animal studies revealed that the (S)-enantiomer of this compound possesses remarkable analgesic potency, estimated to be approximately 105 times that of morphine. wikipedia.org This level of potency is comparable to that of fentanyl and its analogues, highlighting its significant activity at opioid receptors. wikipedia.org The evaluation in these preclinical models is crucial for establishing a compound's potential utility and relative strength compared to existing analgesics. amazonaws.comjst.go.jp

Development of Non-Addictive Analgesic Strategies

A major objective in modern pharmacology is the development of potent analgesics that lack the addictive potential of classical opioids. okstate.edunih.gov Research efforts are increasingly focused on novel mechanisms that can separate analgesic effects from the pathways that mediate reward and dependence. okstate.edusummitpainalliance.com

One prominent strategy involves the concept of "biased agonism," where a compound is designed to selectively activate G-protein signaling pathways responsible for analgesia over the β-arrestin pathways linked to adverse effects. okstate.edu Another key area of investigation is the development of multifunctional ligands that target more than one receptor. summitpainalliance.commdpi.com For example, compounds that act as both mu-opioid receptor (MOP) agonists and nociceptin/orphanin FQ peptide (NOP) receptor agonists are being explored. summitpainalliance.com The NOP receptor system is known to modulate the rewarding effects of MOP agonists, and targeting it may offer a path to potent analgesia with reduced abuse liability. summitpainalliance.com

While this compound is established as a potent opioid analgesic acting via the mu-opioid receptor, there is a lack of published preclinical research investigating whether it functions as a biased agonist or has significant activity at other receptors like the NOP receptor. wikipedia.orgwww.gov.uk The development of this compound predates these modern concepts in analgesic research, and further investigation would be required to determine if it possesses any properties that would align with contemporary non-addictive analgesic strategies.

Investigation of Potential Combinatorial Therapeutic Approaches

Multimodal or balanced analgesia, which involves combining two or more analgesic agents with different mechanisms of action, is a well-established therapeutic strategy. nih.govnih.gov In preclinical research, this approach is investigated to find combinations that produce synergistic or additive analgesic effects, which can allow for the use of lower doses of each drug, thereby enhancing the therapeutic window. nih.gov

Common combinations explored in preclinical models include the co-administration of an opioid with a non-steroidal anti-inflammatory drug (NSAID), an NMDA receptor antagonist, or other non-opioid analgesics. mdpi.comnih.govnih.gov The rationale is that targeting different components of the pain pathway simultaneously can lead to more effective pain control. nih.gov For instance, preclinical studies have demonstrated enhanced analgesia when opioids are combined with NSAIDs like ketoprofen (B1673614) or with paracetamol. nih.gov

Despite the promising nature of such strategies, there is no readily available scientific literature detailing preclinical studies where this compound has been evaluated as part of a combinatorial therapeutic approach. The existing research has primarily focused on its properties as a standalone agent. wikipedia.org Therefore, its potential for synergistic interactions with other classes of analgesics remains an uninvestigated area in preclinical pharmacology.

Emerging Research Avenues and Future Directions

Advancements in Analytical Methodologies for Emerging Synthetic Opioids

The continuous structural modification of NSOs necessitates a paradigm shift in analytical detection, moving from targeted assays to more flexible and comprehensive screening methods. The appearance of compounds like Diphenpipenol, which may not be included in standard opioid panels, highlights the limitations of targeted mass spectrometry approaches.

Future research must focus on the broader implementation and refinement of non-targeted screening (NTS) workflows, primarily utilizing high-resolution mass spectrometry (HRMS) platforms such as Quadrupole Time-of-Flight (QTOF) and Orbitrap systems. These technologies allow for the detection of unknown compounds based on accurate mass measurements, enabling the tentative identification of novel analogues without prior knowledge of their structure. Key research advancements should include:

Development of Suspect Screening Lists: Curating and expanding lists of predicted this compound analogues based on common chemical modifications (e.g., halogenation, alkylation, esterification) to guide data analysis.

Expansion of Spectral Libraries: Creating comprehensive, open-access MS/MS and NMR spectral libraries for confirmed structures of this compound and related piperidine-based opioids. This is critical for moving from tentative identification to confident confirmation.

Automation and Artificial Intelligence: Integrating machine learning algorithms to automatically flag novel psychoactive substances in complex toxicological data by recognizing characteristic fragmentation patterns or mass defects associated with the this compound scaffold.

The table below compares key analytical techniques for the detection of NSOs.

TechniquePrinciplePrimary ApplicationKey Advantage for NSOs
Gas Chromatography-Mass Spectrometry (GC-MS)Separation of volatile/derivatized compounds followed by mass-based detection.Targeted screening and confirmation.Robust, established libraries for known compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Liquid-phase separation followed by targeted fragmentation (MRM).Highly sensitive and specific quantification.Excellent for confirming known NSOs at low concentrations.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)Liquid-phase separation followed by high-accuracy mass measurement.Non-targeted and suspect screening.Ability to detect and identify previously unknown compounds like new this compound analogues.

Comprehensive Pharmacological Characterization of Newly Identified Analogues

Once a new analogue of this compound is identified, its pharmacological profile must be rapidly determined to assess its potential biological effects. This goes beyond simple identification to understand its interaction with the opioid system. Future research must prioritize a systematic approach to characterizing the in vitro pharmacology of these novel compounds.

The primary focus is on determining receptor binding affinity and functional activity at the three main opioid receptors: mu (MOR), delta (DOR), and kappa (KOR).

Binding Affinity (Ki): Measured through competitive radioligand binding assays, this indicates how tightly a compound binds to the receptor. A lower Ki value signifies higher affinity.

Functional Potency (EC50) and Efficacy (Emax): Measured using functional assays (e.g., GTPγS binding or calcium mobilization assays), these parameters reveal how effectively a compound activates the receptor after binding.

Characterizing the selectivity profile—the ratio of binding or activity at the MOR versus DOR and KOR—is crucial. Compounds with high MOR selectivity and potency are of particular interest. For example, minor structural changes to the this compound core could drastically alter its affinity and selectivity, a phenomenon that requires empirical validation.

The following table presents hypothetical but plausible pharmacological data for this compound and a potential analogue to illustrate the importance of such characterization.

CompoundStructural FeatureMu-Opioid Receptor (MOR) Ki (nM)Kappa-Opioid Receptor (KOR) Ki (nM)MOR/KOR Selectivity Ratio
This compoundParent structure1.5250~167
4'-Fluoro-diphenpipenol (Hypothetical Analogue)Fluorine on one phenyl ring0.8300~375
N-Phenethyl Analogue (Hypothetical)Phenethyl group on piperidine (B6355638) nitrogen0.2150~750

Development of Predictive Models for Opioid Activity and Selectivity

To anticipate the properties of yet-to-be-synthesized analogues, in silico computational modeling is an indispensable tool. Developing robust Quantitative Structure-Activity Relationship (QSAR) models for the piperidine opioid class is a critical research direction. These models use the known pharmacological data of existing compounds, including this compound, to create a mathematical correlation between chemical structure and biological activity.

Future efforts in this area should focus on:

Expanding Training Sets: Incorporating a diverse range of piperidine and piperazine-based opioid scaffolds into the model to improve its predictive power and applicability.

Utilizing Advanced Molecular Descriptors: Moving beyond simple 2D descriptors to include 3D conformational and quantum-chemical parameters that better capture the nuances of receptor-ligand interactions.

Pharmacophore Modeling: Generating 3D pharmacophore models based on the key features of high-affinity ligands like this compound. These models can be used to virtually screen large chemical libraries for potential MOR agonists.

Such predictive models would allow researchers to forecast the likely opioid receptor activity of a new structure identified by forensic laboratories, providing a rapid preliminary assessment.

Model ComponentDescription and Example for a this compound-based Model
Training Data SetA collection of piperidine-based compounds with experimentally determined MOR binding affinities (Ki values). Includes this compound, its known analogues, and other structurally related opioids.
Molecular DescriptorsNumerical values calculated from the chemical structure. Examples: LogP (lipophilicity), molecular weight, number of hydrogen bond donors/acceptors, and 3D descriptors like solvent-accessible surface area.
Statistical MethodAn algorithm used to correlate descriptors with activity. Examples: Partial Least Squares (PLS), Multiple Linear Regression (MLR), or machine learning methods like Random Forest.
Predicted EndpointThe biological activity the model predicts. For an opioid model, this would typically be the logarithmic value of MOR binding affinity (pKi) or functional potency (pEC50).

Addressing Research Gaps in Opioid Receptor Signaling and Downstream Cellular Effects

Modern opioid pharmacology has moved beyond the simple concept of receptor activation to embrace the theory of biased agonism (or functional selectivity). This theory posits that a ligand can stabilize receptor conformations that preferentially activate certain downstream signaling pathways over others. For MORs, the two major pathways are:

G-protein signaling: Associated with the primary analgesic effects.

β-arrestin recruitment: Linked to receptor desensitization, tolerance, and certain adverse effects.

A significant research gap exists in understanding the signaling profiles of NSOs like this compound. It is unknown whether these compounds act as balanced agonists (like Morphine) or as biased agonists that favor one pathway. Characterizing the signaling bias of this compound and its analogues is a crucial future direction. This research could reveal whether certain structural motifs within this chemical class are predisposed to G-protein bias, which is a highly sought-after property in the development of safer analgesics. This requires specialized cell-based assays that can independently quantify G-protein activation and β-arrestin recruitment.

Strategies for Proactive Research on Novel Opioid Design and Discovery

The ultimate goal is to shift from a reactive to a proactive stance. This requires an integrated strategy that combines synthesis, screening, and information dissemination. Future research should be organized around a proactive discovery framework:

Systematic Library Synthesis: Based on predictive models and known synthetic routes, research laboratories could systematically synthesize a focused library of plausible, yet-to-be-seen this compound analogues. This involves exploring modifications at key positions: the piperidine nitrogen, the hydroxyl group, and substitutions on the aromatic rings.

High-Throughput Pharmacological Profiling: The synthesized library would be subjected to a high-throughput screening cascade, including receptor binding assays, functional assays, and signaling bias assays as described in the sections above.

Generation of Reference Data: For each synthesized compound, analytical data (MS, HRMS, NMR) and pharmacological data would be generated, creating a rich dataset of reference material.

Proactive Data Sharing: This curated data would be shared with forensic networks, public health organizations (e.g., UNODC Early Warning Advisory), and clinical laboratories. This equips them with the necessary information to identify and understand a new analogue immediately upon its first detection in casework, drastically reducing the time between emergence and response.

This proactive approach, while resource-intensive, represents the most effective long-term strategy for mitigating the challenges posed by the evolving landscape of novel synthetic opioids.

Q & A

Q. What analytical methods are recommended for the structural characterization of diphenpipenol and its isomers?

To confirm the identity of this compound and distinguish it from structural isomers (e.g., 2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,2-diphenylethanol), employ a combination of nuclear magnetic resonance (NMR) spectroscopy, liquid chromatography-time-of-flight mass spectrometry (LC-TOF-MS), and gas chromatography–mass spectrometry (GC-MS). For example, NMR analysis in deuterated DMSO can resolve positional differences in hydroxyl groups, while LC-TOF-MS identifies exact mass (e.g., m/z 389.2264 for the protonated molecule) and fragment ions (e.g., m/z 91.0567 and 150.0937) .

Q. How can researchers ensure sample authenticity when studying this compound sourced from online markets?

Due to frequent mislabeling (e.g., structural isomers sold as this compound), validate samples using orthogonal techniques:

  • Chromatographic separation : High-performance liquid chromatography (HPLC) with diode array detection (DAD) to compare retention times and UV spectra.
  • Cross-referencing : Match spectral data (e.g., Fourier-transform infrared spectroscopy (FTIR) peaks) against authenticated reference standards .

Q. What protocols are effective for preparing this compound solutions in pharmacological assays?

Dissolve this compound in methanol for stock solutions (e.g., 5.15 mg in 0.5 mL), and use deuterated dimethyl sulfoxide (DMSO-d6) for NMR studies. Store samples at −20°C to −30°C to prevent degradation .

Advanced Research Questions

Q. How can contradictory data on this compound’s potency (e.g., 10^5-fold differences vs. morphine) be resolved?

Conduct enantiomer-specific analyses, as potency varies significantly between stereoisomers. Use in vitro assays (e.g., cAMP inhibition in opioid receptor-expressing cell lines) paired with chiral chromatography to isolate active enantiomers. Compare results to structurally related opioids (e.g., MT-45) to contextualize potency claims .

Q. What experimental designs are optimal for evaluating this compound’s neurotoxicity and receptor selectivity?

  • Cell-based models : Use immortalized cell lines (e.g., HEK-293T) transfected with μ-, δ-, or κ-opioid receptors. Measure intracellular signaling (e.g., β-arrestin recruitment via Nano-Glo® assays).
  • Dose-response curves : Test concentrations ranging from 1 nM to 100 μM to establish EC50 values. Include positive controls (e.g., fentanyl, hydromorphone) .

Q. How can researchers address data gaps in this compound’s metabolic fate and structure-activity relationships (SAR)?

  • In silico modeling : Predict metabolic pathways using software like ADMET Predictor™, focusing on cytochrome P450 interactions.
  • Comparative SAR studies : Synthesize analogs with modified piperazine or phenol groups to identify critical pharmacophores. Cross-reference with MT-45 derivatives to infer mechanistic trends .

Q. What strategies mitigate biases in potency studies caused by impurities or isomer contamination?

  • Purity assessment : Quantify impurities via HPLC-UV/ELSD and confirm thresholds (<1% w/w).
  • Isomer-spiked controls : Introduce known quantities of structural isomers into assays to quantify interference .

Methodological Guidance

Q. How should researchers design studies to resolve conflicting reports on this compound’s receptor binding kinetics?

Apply radioligand displacement assays using tritiated opioids (e.g., [³H]-DAMGO for μ-opioid receptors). Use nonlinear regression to calculate Ki values, and validate findings with kinetic exclusion assays (e.g., competition association protocols) .

Q. What statistical approaches are suitable for analyzing dose-dependent effects in this compound toxicity studies?

Use nonlinear mixed-effects modeling (NLME) to account for inter-experiment variability. Apply Akaike’s Information Criterion (AIC) to compare sigmoidal vs. biphasic dose-response models .

Q. How can systematic reviews optimize data synthesis for this compound’s risk-benefit profile?

Follow PRISMA guidelines to aggregate preclinical and clinical data. Prioritize studies with robust methodologies (e.g., blinded potency assays, controlled in vivo models) and use GRADE criteria to assess evidence quality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.